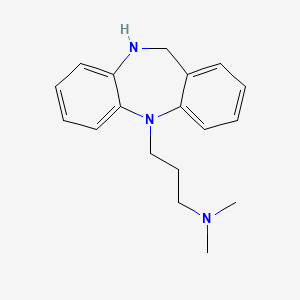
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-: is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a 10,11-dihydro substitution and a 3-(dimethylamino)propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- typically involves the following steps:
Formation of the Dibenzodiazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and ortho-substituted benzaldehydes.
Reduction: The dibenzodiazepine core is then subjected to reduction reactions to introduce the 10,11-dihydro substitution. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The final step involves the introduction of the 3-(dimethylamino)propyl group through nucleophilic substitution reactions. This can be achieved using reagents such as 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents at the dimethylamino group.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. It serves as an intermediate in the production of various active pharmaceutical ingredients.
作用機序
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and underlying mechanisms.
類似化合物との比較
5H-DIBENZO(b,e)(1,4)DIAZEPINE: A structurally related compound without the 10,11-dihydro substitution.
10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A similar compound lacking the 3-(dimethylamino)propyl group.
5-METHYL-10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A derivative with a methyl group substitution.
Uniqueness: The uniqueness of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- lies in its specific structural features, including the 10,11-dihydro substitution and the 3-(dimethylamino)propyl group. These modifications confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
2204-53-7 |
|---|---|
分子式 |
C18H23N3 |
分子量 |
281.4 g/mol |
IUPAC名 |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19-16-9-4-6-11-18(16)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChIキー |
ZUMKGEDSJKWRFD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




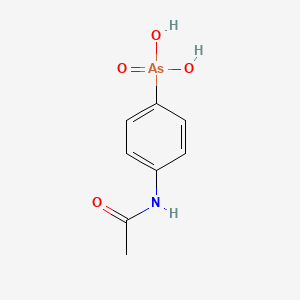
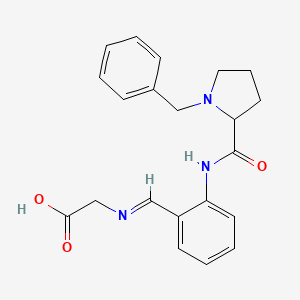
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
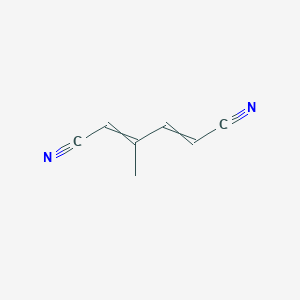
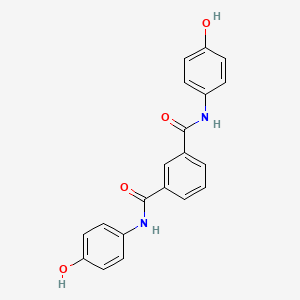

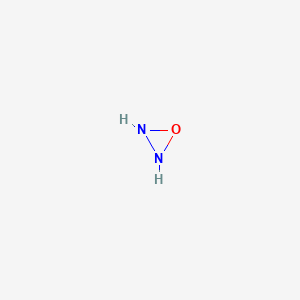
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


